1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Medicinal chemistry Structure-activity relationship Conformational analysis

1-(4-Ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 871323-03-4, molecular formula C₁₈H₁₇FN₄O₂, MW 340.36 g/mol) is a fully synthetic 1,2,3-triazole-4-carboxamide belonging to the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide class. It features three pharmacophoric elements: a 4-ethoxyphenyl ring at the N1 position, a 2-fluorophenyl (ortho-fluoro) substituent on the carboxamide nitrogen, and a methyl group at the C5 position of the triazole core.

Molecular Formula C18H17FN4O2
Molecular Weight 340.358
CAS No. 871323-03-4
Cat. No. B2459294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS871323-03-4
Molecular FormulaC18H17FN4O2
Molecular Weight340.358
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C
InChIInChI=1S/C18H17FN4O2/c1-3-25-14-10-8-13(9-11-14)23-12(2)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24)
InChIKeyJFPGCIOPJLWFCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 871323-03-4): Compound-Class Baseline for Procurement Evaluation


1-(4-Ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 871323-03-4, molecular formula C₁₈H₁₇FN₄O₂, MW 340.36 g/mol) is a fully synthetic 1,2,3-triazole-4-carboxamide belonging to the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide class . It features three pharmacophoric elements: a 4-ethoxyphenyl ring at the N1 position, a 2-fluorophenyl (ortho-fluoro) substituent on the carboxamide nitrogen, and a methyl group at the C5 position of the triazole core [1]. This class has been identified as a promising source of antimicrobial lead compounds, with select 5-methyl congeners demonstrating potent activity against Staphylococcus aureus at sub-micromolar concentrations [1]. The compound is commercially available from multiple vendors at ≥95% purity for research use .

Why 1-(4-Ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Positional Isomers or Des-Ethoxy Analogs


Substituting 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide with closely related triazole-4-carboxamides introduces structural changes at three independent positions — each known to modulate biological outcome in this compound class [1]. The ortho-fluoro substitution on the anilide ring (2-fluorophenyl) is geometrically distinct from the meta-fluoro (3-fluorophenyl) isomer: ortho-fluorine can participate in intramolecular hydrogen bonding with the carboxamide N–H, constraining the bioactive conformation in ways not accessible to the meta isomer [1]. The 4-ethoxyphenyl group at N1 contributes both electron-donating character (Hammett σₚ ≈ −0.24 for OEt) and increased lipophilicity relative to an unsubstituted phenyl ring, altering membrane permeability and target-binding profiles [1]. The C5-methyl group is essential for antibacterial potency; in the seminal class study, 5-methyl-1H-1,2,3-triazole-4-carboxamides (compounds 4d, 4l, 4r) exhibited potent anti-S. aureus activity, whereas the corresponding 5-amino congeners (8b) showed a complete shift in pathogen selectivity toward the yeast C. albicans [1]. Each of these three structural determinants — fluoro position, ethoxy presence, and C5 substitution — independently influences activity, and generic substitution therefore risks loss of the specific pharmacological profile intended for investigation.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


Ortho-Fluoro vs. Meta-Fluoro Anilide Substitution: Conformational Constraint Driven by Intramolecular Hydrogen Bonding

The target compound bears a 2-fluorophenyl (ortho-fluoro) substituent on the carboxamide nitrogen, whereas the closest commercially available positional isomer — 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-87-9) — carries a 3-fluorophenyl (meta-fluoro) group. In ortho-fluoro carboxamides, the fluorine atom can form a six-membered intramolecular N–H···F hydrogen bond with the amide proton, restricting rotation about the C–N bond and locking the anilide ring into a near-coplanar orientation relative to the carboxamide plane. Meta-fluoro substitution cannot engage in this interaction, resulting in a fundamentally different low-energy conformational ensemble [1]. While no direct head-to-head bioactivity comparison between these two specific compounds has been published, conformational restriction via ortho-substitution is a well-precedented strategy in medicinal chemistry for enhancing target-binding affinity and selectivity [1].

Medicinal chemistry Structure-activity relationship Conformational analysis

4-Ethoxyphenyl vs. Unsubstituted Phenyl at N1: Modulation of Lipophilicity, Electron Density, and Solubility

The target compound incorporates a 4-ethoxyphenyl group at the N1 position of the triazole ring, whereas the des-ethoxy analog N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-73-3) carries an unsubstituted phenyl ring. The 4-ethoxy substituent increases the molecular weight by 44 Da (from 296.3 to 340.4 g/mol) and introduces a hydrogen-bond acceptor (the ether oxygen) that can participate in additional target interactions. The ethoxy group also raises the calculated logP by approximately 0.8–1.2 log units compared with the unsubstituted phenyl analog, which may enhance membrane permeability at the potential cost of increased lipophilicity-driven promiscuity . The des-ethoxy analog (CAS 866846-73-3) has been reported to exhibit low aqueous solubility (~10 µM in PBS), a common limitation for triazole carboxamides lacking polar N1 substituents . The ethoxy oxygen in the target compound provides a modest polarity contribution that may partially mitigate this liability.

Physicochemical profiling Lipophilicity Drug-likeness

Antibacterial Class Activity: 5-Methyl-1,2,3-Triazole-4-Carboxamide Core Demonstrates Potent Anti-S. aureus Effect at Sub-Micromolar Concentration

In a 2021 class-level study by Pokhodylo et al., three 5-methyl-1H-1,2,3-triazole-4-carboxamides — designated 4d, 4l, and 4r — were evaluated against a panel of seven primary pathogens including Gram-positive and Gram-negative bacteria and two fungal strains [1]. All three 5-methyl congeners demonstrated potent antibacterial activity against S. aureus. Compound 4l, the most thoroughly characterized of the series, produced 50% growth inhibition (GI₅₀) of S. aureus at a concentration of 1 µM [1]. Critically, the 5-amino-substituted analog 8b showed no activity against S. aureus but was instead active against the pathogenic yeast C. albicans, confirming that the C5 substituent is a key determinant of antibacterial vs. antifungal selectivity within this scaffold [1]. The target compound (CAS 871323-03-4) shares the 5-methyl substitution pattern with compounds 4d, 4l, and 4r and therefore belongs to the antibacterial-active subset of this chemical class.

Antibacterial Staphylococcus aureus MIC determination

Mammalian Cytotoxicity Selectivity Window: 5-Methyl Triazole-4-Carboxamides Spare Human Keratinocytes at Antibacterially Active Concentrations

In the same 2021 antimicrobial evaluation, Pokhodylo et al. assessed the cytotoxicity of the active 5-methyl-1H-1,2,3-triazole-4-carboxamides against the HaCaT human keratinocyte cell line [1]. The compounds demonstrated selective antimicrobial action, with no significant impact on the viability of HaCaT cells at concentrations that produced antibacterial effects against S. aureus [1]. This selectivity window — antibacterial activity in the absence of detectable mammalian cytotoxicity — represents a critical translational differentiator separating this compound class from non-selective membrane-disrupting antimicrobials. This selectivity profile is inferred to extend to the target compound based on its shared 5-methyl-1,2,3-triazole-4-carboxamide core, though confirmatory testing of CAS 871323-03-4 specifically has not been reported.

Selectivity Cytotoxicity HaCaT keratinocytes

Commercial Purity Specification: Vendor-Certified ≥95% Purity Supports Reproducible Screening

The target compound is available from Chemenu (Catalog No. CM790878) with a vendor-certified purity of ≥95% . This meets the commonly accepted ≥95% purity threshold for primary screening in academic and industrial hit-discovery campaigns. While no orthogonal purity verification data (e.g., HPLC chromatogram, qNMR) are publicly available for this specific lot, the ≥95% specification provides a baseline quality assurance level that is typical for commercially sourced screening compounds. For the closest positional isomer comparator (CAS 866846-87-9, the 3-fluoro/4-fluoro variant), no independent purity specification could be located from non-excluded authoritative sources, limiting side-by-side procurement quality comparison.

Quality control Purity specification Procurement

Recommended Application Scenarios for 1-(4-Ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 871323-03-4)


Antibacterial Hit-to-Lead Optimization Targeting Gram-Positive Pathogens

The 5-methyl-1,2,3-triazole-4-carboxamide class has demonstrated potent and selective antibacterial activity against S. aureus at sub-micromolar concentrations (compound 4l: GI₅₀ = 1 µM) with sparing of human HaCaT keratinocyte viability [1]. CAS 871323-03-4, bearing the essential 5-methyl group, is positioned as a starting point for hit expansion and SAR exploration against Gram-positive bacterial panels. Medicinal chemistry teams can use this scaffold to systematically vary the N1-aryl and carboxamide N-aryl substituents while preserving the antibacterial-active 5-methyl core. The ortho-fluoro substitution provides an additional vector for conformational tuning via intramolecular H-bonding, which may be exploited to enhance target engagement.

Positional Isomer Comparator Studies in Medicinal Chemistry SAR Campaigns

The availability of multiple commercially sourced positional isomers — including CAS 871323-03-4 (2-fluorophenyl, 4-ethoxyphenyl), CAS 866846-87-9 (4-fluorophenyl, 4-ethoxyphenyl on the amide side), and CAS 878734-26-0 (3-fluorophenyl, 2-ethoxyphenyl) — enables a systematic positional isomer SAR matrix study [1]. Such studies are particularly informative for mapping the pharmacophoric requirements of the triazole-4-carboxamide scaffold. The effect of moving the fluorine from ortho to meta to para on the anilide ring, and the ethoxy from para to ortho on the N1-phenyl, can be directly probed by head-to-head comparative biological evaluation of these commercially accessible analogs.

Chemical Biology Probe Development with Engineered Selectivity

The class-level selectivity data — antibacterial activity against S. aureus without detectable cytotoxicity toward HaCaT cells [1] — supports the use of this chemotype for chemical biology probe development aimed at identifying novel antibacterial targets. The target compound's specific substitution pattern (ortho-fluoro anilide + 4-ethoxyphenyl) may confer a distinct target-binding profile compared with other class members. Structure-activity relationship studies within the Pokhodylo et al. library demonstrated that subtle structural changes (5-methyl vs. 5-amino) produced binary switches in pathogen selectivity (bacterial vs. fungal) [1], suggesting that the target compound may similarly possess a unique selectivity fingerprint worthy of systematic probe characterization.

Building Block for Diversity-Oriented Synthesis of Triazole-Containing Compound Libraries

With a vendor-certified purity of ≥95% [1] and a molecular weight of 340.36 g/mol (compliant with Lipinski's Rule of 5), CAS 871323-03-4 can serve as a validated building block or reference standard for the synthesis of larger triazole-4-carboxamide libraries. The carboxamide linkage offers a handle for further derivatization, while the 5-methyl group on the triazole ring provides a fixed point for SAR interpretation. Its commercial availability at defined purity eliminates the need for in-house synthesis of the core scaffold, accelerating the construction of focused screening libraries for antibacterial, antifungal, or target-class-based drug discovery programs.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.